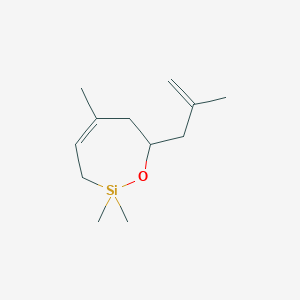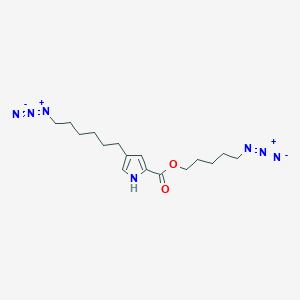![molecular formula C13H16N2O B12610372 1-Azabicyclo[3.2.2]nonane, 7-(5-isoxazolylethynyl)- CAS No. 651314-70-4](/img/structure/B12610372.png)
1-Azabicyclo[3.2.2]nonane, 7-(5-isoxazolylethynyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azabicyclo[322]nonane, 7-(5-isoxazolylethynyl)- is a complex organic compound that belongs to the class of azabicyclo compounds These compounds are characterized by their bicyclic structure containing a nitrogen atom The specific structure of 1-Azabicyclo[32
Vorbereitungsmethoden
The synthesis of 1-Azabicyclo[3.2.2]nonane, 7-(5-isoxazolylethynyl)- typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction to form the bicyclic core, followed by functionalization to introduce the isoxazole ring. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for cost-effectiveness and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Chemischer Reaktionen
1-Azabicyclo[3.2.2]nonane, 7-(5-isoxazolylethynyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include halides and amines.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1-Azabicyclo[3.2.2]nonane, 7-(5-isoxazolylethynyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research has explored its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological conditions.
Industry: Its chemical properties make it suitable for use in the production of specialty chemicals and materials with specific functionalities
Wirkmechanismus
The mechanism of action of 1-Azabicyclo[3.2.2]nonane, 7-(5-isoxazolylethynyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring and ethynyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target, but they often include inhibition or activation of enzymatic processes .
Vergleich Mit ähnlichen Verbindungen
1-Azabicyclo[3.2.2]nonane, 7-(5-isoxazolylethynyl)- can be compared to other azabicyclo compounds, such as:
2-Azabicyclo[3.2.2]nonane: Similar in structure but with different functional groups, leading to variations in chemical reactivity and applications.
3-Azabicyclo[3.2.2]nonane: Another related compound with distinct properties due to differences in the bicyclic core and substituents.
The uniqueness of 1-Azabicyclo[3.2.2]nonane, 7-(5-isoxazolylethynyl)- lies in its specific combination of the azabicyclo core with the isoxazole ring and ethynyl group, which imparts unique chemical and biological properties .
Eigenschaften
CAS-Nummer |
651314-70-4 |
|---|---|
Molekularformel |
C13H16N2O |
Molekulargewicht |
216.28 g/mol |
IUPAC-Name |
5-[2-(1-azabicyclo[3.2.2]nonan-7-yl)ethynyl]-1,2-oxazole |
InChI |
InChI=1S/C13H16N2O/c1-2-11-6-9-15(8-1)12(10-11)3-4-13-5-7-14-16-13/h5,7,11-12H,1-2,6,8-10H2 |
InChI-Schlüssel |
SOKIIFIXFXUEGN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CCN(C1)C(C2)C#CC3=CC=NO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


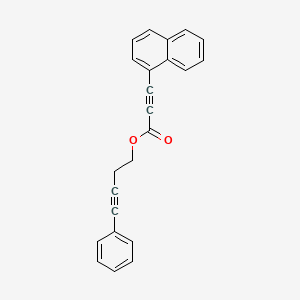

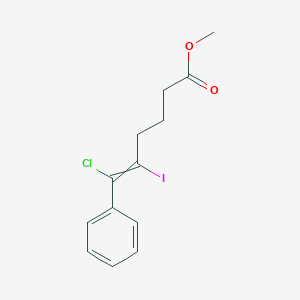
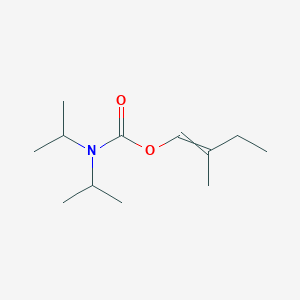
![1,1'-[Sulfanediylbis(methylene)]bis(pentabromobenzene)](/img/structure/B12610315.png)
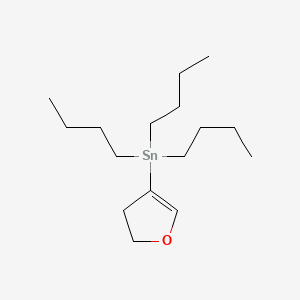
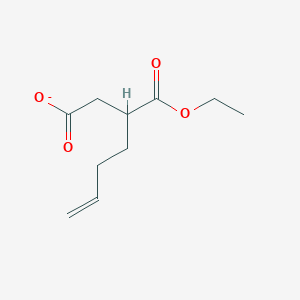
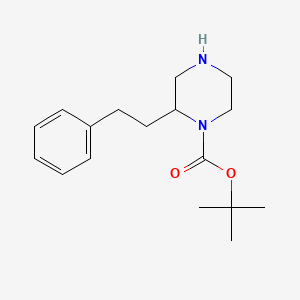
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-5-ylpyrrole-3-carboxamide](/img/structure/B12610357.png)
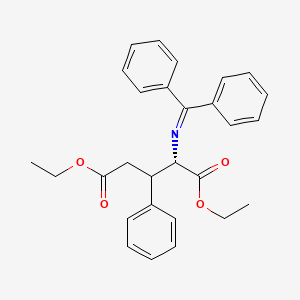
![2-cyclopropyl-1-[4-[5-[4-[(N'-cyclopropylcarbamimidoyl)amino]phenyl]furan-2-yl]phenyl]guanidine](/img/structure/B12610367.png)
![2,2'-[2,2-Bis(diphenylphosphorothioyl)ethene-1,1-diyl]dipyridine](/img/structure/B12610381.png)
